Phenylcycloheptane

Description

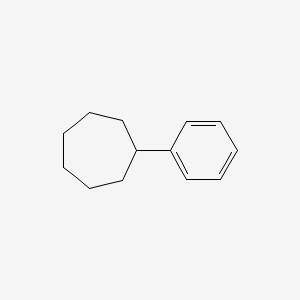

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4401-18-7 |

|---|---|

Formule moléculaire |

C13H18 |

Poids moléculaire |

174.28 g/mol |

Nom IUPAC |

phenylcycloheptane |

InChI |

InChI=1S/C13H18/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-7,10-12H,1-2,4-5,8-9H2 |

Clé InChI |

ZQFWLIVWPCXOQT-UHFFFAOYSA-N |

SMILES canonique |

C1CCCC(CC1)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for Phenylcycloheptane and Derivatives

Stereoselective and Enantioselective Synthesis of Phenylcycloheptane Derivatives

The stereoselective and enantioselective synthesis of complex carbocyclic structures, including seven-membered rings like cycloheptane (B1346806) derivatives, presents significant synthetic challenges due to their conformational flexibility. While direct, highly enantioselective syntheses of saturated this compound itself are less commonly reported in detail, methods for preparing chiral phenyl-substituted cycloheptene (B1346976) precursors have been developed, which can subsequently be transformed into the saturated analog.

One notable approach involves the desymmetrization of meso-dibromocycloalkenes through copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents. This methodology has been successfully applied to cycloalkenes with ring sizes ranging from five to seven, yielding enantioenriched bromocycloalkenes. For the synthesis of phenyl-substituted cycloheptene derivatives, asymmetric allylic arylation (AAAr) using phenyllithium (B1222949) as the organolithium reagent has been explored nih.gov.

Research has shown that N-heterocyclic carbene (NHC) ligands are particularly suitable for achieving asymmetric allylic arylation. When meso-1,4-dibromocyclohept-2-ene is subjected to desymmetrization with phenyllithium in the presence of chiral NHC ligands (e.g., dihydroimidazolium-based ligands like L7 and L8), enantioenriched phenyl-substituted cycloheptene derivatives can be obtained nih.gov. While these specific ligands provided good conversion, the enantiomeric ratios (er) for the phenylated cycloheptene products were reported to be poor to moderate nih.gov. This indicates that achieving high enantiocontrol in the formation of these seven-membered rings with a phenyl substituent remains an area of ongoing research.

Reaction Mechanisms and Reactivity Studies

Mechanistic Pathways in Phenylcycloheptane Formation and Transformations.

The synthesis of saturated this compound (C₁₃H₁₈) primarily involves the reduction of its unsaturated analogs or specific coupling reactions. A key method for its formation is the catalytic hydrogenation of 1-phenylcycloheptene (B1347628) (C₁₃H₁₆) oup.comresearchgate.netgla.ac.uk. This process typically employs a palladium-on-carbon (Pd-C) catalyst, where the double bond in the cycloheptene (B1346976) ring is reduced by the addition of hydrogen, leading to the fully saturated cycloheptane (B1346806) ring oup.comgla.ac.uk. The uptake of one molar equivalent of hydrogen confirms the presence of a single double bond in the precursor gla.ac.uk.

Another notable formation pathway for this compound involves Kumada cross-coupling reactions . For instance, the reaction of bromocycloheptane (B146454) with a phenyl nucleophile, such as phenylmagnesium bromide (PhMgBr), can directly yield this compound acs.org. This reaction proceeds efficiently, producing this compound with yields reported around 84% (relative to iron catalyst), though some cycloheptene may also be formed as a side product acs.org. This suggests a nucleophilic attack mechanism where the phenyl group is introduced onto the cycloheptane ring, followed by the reduction of any remaining unsaturation or direct formation of the saturated product.

Furthermore, this compound can be obtained through the Wolf-Kishner reduction of suitable precursors, such as hydrazone derivatives of phenylcycloheptanone indusuni.ac.in. This method effectively deoxygenates a carbonyl group to a methylene (B1212753) group, leading to the saturated hydrocarbon.

While the formation of this compound is well-documented through these methods, detailed studies on the chemical transformations of the saturated this compound itself are less extensively reported in the provided literature. Most discussions of reactivity in cycloheptyl systems tend to focus on unsaturated derivatives or dione (B5365651) compounds. General reaction types such as oxidation, reduction, and various displacement reactions are broadly applicable to alicyclic compounds, but specific mechanistic pathways for the transformation of saturated this compound are not explicitly detailed google.comgoogle.com.

Table 1: Key Formation Pathways for this compound

| Reaction Type | Precursor | Reagents/Conditions | Main Product | Yield (if reported) | Side Products (if reported) | Reference |

| Catalytic Hydrogenation | 1-Phenylcycloheptene | H₂, Pd-C | This compound | Not specified | None | oup.comgla.ac.uk |

| Kumada Cross-Coupling | Bromocycloheptane | PhMgBr, Fe catalyst | This compound | ~84% | Cycloheptene (~9-14%) | acs.org |

| Wolf-Kishner Reduction | Phenylcycloheptanone hydrazone | Hydrazine, base, heat | This compound | 3% (from a specific precursor) | Not specified | indusuni.ac.in |

Elimination Reactions in Phenylcycloheptyl Systems.

Elimination reactions are fundamental organic transformations that lead to the formation of double bonds by removing two substituents from adjacent carbon atoms. In phenylcycloheptyl systems, as with other cycloalkyl systems, these reactions can proceed via different mechanistic pathways: E1, E2, and E1cb.

E1 (Elimination, Unimolecular) Mechanism: The E1 mechanism is a two-step process. The first, rate-determining step involves the heterolytic cleavage of the carbon-leaving group bond to form a carbocation intermediate indusuni.ac.inlibretexts.org. This is followed by a rapid deprotonation of an adjacent β-hydrogen by a weak base (often the solvent) to form the alkene indusuni.ac.in. E1 reactions are typically favored by polar protic solvents, weak bases, and tertiary or secondary substrates that can form stable carbocations indusuni.ac.inlibretexts.org.

E2 (Elimination, Bimolecular) Mechanism: The E2 mechanism is a concerted, one-step process where the base removes a β-hydrogen, the double bond forms, and the leaving group departs simultaneously indusuni.ac.inlibretexts.orgmasterorganicchemistry.com. This mechanism is bimolecular, meaning its rate depends on the concentrations of both the substrate and the base mugberiagangadharmahavidyalaya.ac.in. E2 reactions are favored by strong bases, polar aprotic solvents, and can occur with primary, secondary, or tertiary alkyl halides indusuni.ac.inlibretexts.org.

E1cb (Elimination, Unimolecular, Conjugate Base) Mechanism: The E1cb mechanism is a two-step process that involves the initial deprotonation of a carbon adjacent to an electron-withdrawing group to form a carbanion (conjugate base), followed by the expulsion of a leaving group kahedu.edu.in. This mechanism is typically observed when a poor leaving group is present, and an acidic β-hydrogen is available due to the presence of an electron-withdrawing group.

While the search results did not provide specific detailed studies on elimination reactions from saturated phenylcycloheptyl halides or alcohols, the general principles of E1, E2, and E1cb mechanisms, as applied to cyclohexyl and other cycloalkyl systems, are directly relevant indusuni.ac.inlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com. For instance, the formation of cycloheptene as a side product in the Kumada reaction for this compound synthesis implies an elimination pathway occurring concurrently with substitution acs.org.

Regioselectivity in elimination reactions dictates which β-hydrogen is removed, leading to the formation of different isomeric alkenes.

Saytzeff's Rule: Generally, elimination reactions tend to favor the formation of the more substituted (more stable) alkene, known as the Saytzeff product indusuni.ac.in.

Hofmann's Rule: In contrast, if a bulky base is used, or if the leaving group is bulky, the less substituted alkene (Hofmann product) may be favored due to steric hindrance preventing the base from accessing the more hindered β-hydrogens .

Stereoselectivity refers to the preferential formation of one stereoisomeric product over others.

E2 Reactions: E2 reactions are highly stereoselective, requiring an anti-periplanar arrangement of the leaving group and the β-hydrogen indusuni.ac.inlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com. This means that the hydrogen and the leaving group must be on opposite sides of the C-C bond and in the same plane. For cyclic systems like cycloheptane, this conformational requirement can significantly influence the product's stereochemistry and the reaction rate libretexts.orgmasterorganicchemistry.com. For example, in cyclohexyl systems, the leaving group must be in an axial position for an E2 reaction to occur efficiently libretexts.orgmasterorganicchemistry.com.

E1 Reactions: E1 reactions, proceeding through a planar carbocation intermediate, allow for both syn and anti elimination pathways indusuni.ac.in. Consequently, E1 reactions are generally less stereoselective than E2 reactions and can yield mixtures of E and Z isomers, with the more thermodynamically stable E-alkene often predominating indusuni.ac.in.

Due to the conformational flexibility of the seven-membered cycloheptane ring, the stereochemical requirements for elimination reactions in phenylcycloheptyl systems can be complex, influencing the accessibility of anti-periplanar hydrogens and thus the regio- and stereoselectivity of the resulting alkenes.

Comparative Analysis of E1, E2, and E1cb Mechanisms.

Nucleophilic Substitution Reactions of this compound Precursors.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. For this compound, such reactions are more relevant in the context of synthesizing substituted this compound derivatives or in the formation of this compound itself from precursors.

Nucleophilic substitution reactions at saturated carbon centers typically proceed via two main mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular) mugberiagangadharmahavidyalaya.ac.inkahedu.edu.in.

SN1 Mechanism: This is a two-step process initiated by the slow, rate-determining ionization of the substrate to form a carbocation intermediate mugberiagangadharmahavidyalaya.ac.in. The carbocation then rapidly reacts with the nucleophile. SN1 reactions are favored by polar protic solvents that stabilize the carbocation, and by substrates that can form stable carbocations (e.g., tertiary or secondary alkyl halides) mugberiagangadharmahavidyalaya.ac.inacs.org. Kinetics are first-order with respect to the substrate mugberiagangadharmahavidyalaya.ac.in.

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, simultaneously expelling the leaving group mugberiagangadharmahavidyalaya.ac.in. The SN2 reaction results in inversion of configuration at the reacting carbon center mugberiagangadharmahavidyalaya.ac.inkahedu.edu.in. It is favored by strong nucleophiles, polar aprotic solvents, and less sterically hindered substrates (e.g., primary alkyl halides) mugberiagangadharmahavidyalaya.ac.inacs.org. Kinetics are second-order, dependent on both the substrate and the nucleophile concentrations mugberiagangadharmahavidyalaya.ac.in.

An example of nucleophilic attack relevant to this compound formation is the Kumada cross-coupling reaction where a phenyl Grignard reagent (a strong nucleophile) attacks bromocycloheptane to form this compound acs.org. This reaction demonstrates the effectiveness of nucleophilic reagents in constructing the phenyl-cycloheptane carbon framework. Kinetic studies are essential to elucidate the precise mechanistic pathway (e.g., SN1-like or SN2-like character at the cycloheptyl carbon, or a metal-mediated process) in such complex reactions koreascience.kr.

Temperature and steric factors play significant roles in determining the outcome of nucleophilic substitution reactions, often influencing the competition between substitution and elimination pathways, and the distribution of products.

Temperature: Higher temperatures generally favor elimination reactions (E1 or E2) over substitution reactions (SN1 or SN2) kahedu.edu.in. This is because elimination reactions typically have higher activation energies but also higher entropies due to the formation of two molecules (alkene and HX) from one (alkyl halide).

Steric Control: Steric hindrance around the reaction center or at the nucleophile can profoundly affect the reaction pathway and product distribution.

SN2 Reactions: Increased steric bulk on the substrate (e.g., going from primary to secondary to tertiary alkyl halides) significantly hinders SN2 reactions, making them slower or preventing them entirely acs.org. Bulky nucleophiles also favor elimination over substitution kahedu.edu.in.

SN1 Reactions: While SN1 reactions are less sensitive to the steric hindrance of the nucleophile (as the nucleophile attacks a carbocation), the stability of the carbocation intermediate is influenced by steric and electronic factors acs.org.

For cyclic systems like this compound precursors, the conformational preferences of the ring and the position of substituents can introduce specific steric effects, dictating the accessibility of the reactive site to the nucleophile or base. For instance, nucleophilic substitution reactions in cyclohexyl systems are known to be influenced by the axial or equatorial positioning of the leaving group and the attacking nucleophile slideshare.net. These principles would extend to phenylcycloheptyl systems, where the larger ring size offers more conformational flexibility but still experiences steric constraints.

The specific influence of temperature and steric control on nucleophilic substitution reactions of phenylcycloheptyl precursors is not explicitly detailed in the provided search results. However, based on general organic chemistry principles, it can be inferred that these factors would be critical in optimizing reaction conditions and predicting product outcomes for such systems.

Kinetic and Mechanistic Aspects of Nucleophilic Attack.

Carbene Insertion and C-H Bond Functionalization in this compound Systems.

C-H bond functionalization, a powerful method for establishing new carbon-carbon and carbon-heteroatom bonds, has garnered significant attention in synthetic chemistry science.gov. In this compound systems, these reactions often involve the insertion of highly reactive carbene species into otherwise inert C-H bonds.

Transition-metal-catalyzed carbene transfer reactions are a prominent strategy for C-H bond functionalization. Metal carbenes, typically generated in situ from transition-metal compounds and carbene precursors, serve as transient reactive intermediates that facilitate the catalytic cycle for new bond formation science.gov. Common carbene precursors include diazo compounds, N-tosylhydrazones, and N-sulfonyl-1,2,3-triazoles science.govnih.gov.

Rhodium (Rh) and copper (Cu) complexes are particularly effective catalysts for these transformations science.govchem960.comscience.gov. For instance, dirhodium tetraacetate (CID 152122) is a widely employed catalyst known for its efficacy in carbene C-H insertion reactions chem960.com. While simple carbenes often lack regioselectivity, the stabilization provided by a metal catalyst significantly enhances selectivity chem960.com. In a relevant example, a Rh-catalyzed nitrene/nitrenoid insertion into the ortho C-H bond of the aryl moiety was explored with 2-phenylcycloheptane-1,3-dione, a derivative of this compound. This reaction unexpectedly led to the formation of a labile azirine rather than the anticipated indole (B1671886) derivative, highlighting the complex reactivity in these systems .

The site-selectivity of C-H activation in this compound systems is influenced by a combination of electronic and steric factors. In general, for carbene insertion into C(sp3)-H bonds, the reactivity order observed is often tertiary > secondary > primary science.gov. This preference is attributed to the relative stability of the transient intermediates formed during the insertion process.

For phenyl-substituted cycloalkanes, such as phenylcyclopentane (CID 700-88-9) and phenylcyclohexane (B48628) (CID 13229), C-H bond activation often shows a preference for the C-1 position (benzylic carbon) due to the resonance stabilization provided by the adjacent phenyl ring nih.gov. This principle can be extrapolated to this compound, where the benzylic C-H bonds are expected to be more susceptible to activation. The nature of the C-H bond strengths and torsional effects also play significant roles in determining site-selectivity, especially in reactions involving oxygen-centered hydrogen atom transfer (HAT) reagents nih.gov. Furthermore, the specific electronic and steric properties of the catalyst ligands and the electrophilicity of the carbene carbon center are crucial determinants of reactivity and selectivity in metal-carbene reactions norman-network.com.

Transition-Metal-Catalyzed Carbene Transfer Reactions.

Photochemical Rearrangements of Phenylcycloheptenone Derivatives.

Photochemical rearrangements involve the transformation of molecules upon absorption of light, often leading to structural isomers. For phenylcycloheptenone derivatives, these reactions can involve complex mechanistic pathways.

While direct studies on phenylcycloheptenone cis/trans photoisomerization are not extensively detailed in the provided search results, insights can be drawn from related systems like azobenzene (B91143) (CID 2272) and stilbene (B7821643) (cis-Stilbene CID 5356785, trans-Stilbene CID 638088). Photoisomerization processes typically involve the interconversion between cis and trans isomers through various mechanisms, including torsion around double bonds or inversion at a heteroatom. For azobenzene, both photochemical and thermal interconversions occur, with the trans→cis isomerization often promoted by specific UV wavelengths and cis→trans photoreversion by longer wavelengths or heat.

Photochemical rearrangements of 4,4-disubstituted cyclohexenones and cyclohexadienones have been extensively studied, often leading to bicyclo[3.1.0]hexanones. These reactions provide a mechanistic framework for understanding similar transformations in the larger, seven-membered phenylcycloheptenone systems. The photo-isomerization can also be a type of di-π-methane rearrangement.

Photochemical rearrangements proceed through excited electronic states, such as singlet and triplet states, which act as crucial reactive intermediates. Characterizing these transient species is challenging due to their short lifetimes and high reactivity. Spectroscopic techniques, including low-temperature NMR and infrared (IR) spectroscopy, are employed to identify and understand the structures of these elusive intermediates. For instance, triplet excited states are often depicted as diradicals, undergoing bond reorganization before intersystem crossing to singlet species, which then rearrange to stable products. The energy gap between orbitals and the influence of ligands can dictate the spin multiplicity (singlet vs. triplet) of carbenes, which in turn affects their reactivity norman-network.com. Understanding the electronic structure and dynamics of these excited states is vital for elucidating the complete mechanistic pathways of photochemical rearrangements.

Mechanistic Studies of Cis/Trans Photoisomerization.

Radical Reactions and Deprotonation in this compound Chemistry.

This compound and its derivatives can participate in various radical reactions and deprotonation processes, leading to diverse chemical transformations.

Radical reactions in cycloalkane systems, including phenyl-substituted ones, have been investigated. For example, studies on monosubstituted cyclopentanes and cyclohexanes have shown that C-H bond oxidation by cumyloxyl radicals preferentially occurs at the C-1 position (benzylic carbon), influenced by C-H bond strengths and torsional effects nih.gov. This suggests that in this compound, radical abstraction or addition might favor the benzylic position. Metalloradical catalysis offers a pathway for enantioselective radical C-H alkylation, enabling the construction of cyclic compounds from saturated C-H substrates. This approach has been demonstrated in the synthesis of phenylcyclopentane from diazo precursors, showcasing the potential for similar radical cyclization strategies in this compound chemistry.

Deprotonation reactions are fundamental in organic chemistry, often leading to the formation of carbanionic intermediates. In systems related to this compound, such as phenylacetonitrile (B145931) (CID 8794) derivatives, deprotonation of the α-carbon can generate delocalized carbanions that are key to subsequent reactions, such as cyclization. Furthermore, deprotonation of radical cations, formed via photoinduced electron transfer, has been implicated in the configurational isomerization of 1-methyl-2-phenylcyclopentane. Elimination reactions, particularly those proceeding via the E1cb mechanism, involve an initial deprotonation step to form a carbanionic conjugate base. The electronic character of substituents, such as electron-rich or electron-poor phenyl rings, can significantly influence the rate and mechanism of deprotonation and subsequent reactions, as observed in studies involving carbocationic intermediates. C-H amination reactions, which can involve carbocation intermediates generated from C-H bonds, have also been demonstrated for phenylcyclopentane, yielding bicyclic compounds.

Hydrogen Atom Transfer (HAT) Kinetics and Selectivity.

Hydrogen Atom Transfer (HAT) reactions are fundamental processes in organic chemistry, involving the transfer of a hydrogen atom (proton and electron) from one molecule to a radical species. In the context of cycloalkylarenes like this compound, HAT reactions primarily occur at the benzylic C-H bonds due to their weakened bond dissociation energies, which are influenced by resonance stabilization of the resulting benzylic radical nist.gov.

Research on HAT kinetics and selectivity often involves studying the reactivity of C-H bonds in various organic compounds towards different radical species. For instance, studies have investigated HAT from carbon-hydrogen bonds to radicals such as chlorine atoms, methyl, ethyl, trichloromethyl, t-butoxy, and alkylperoxy radicals in the liquid phase nist.govnist.gov. The rate constants for these reactions are influenced by factors such as the strength of the C-H bond, the stability of the incipient radical, and steric hindrance. For benzylic positions, the reactivity is enhanced due to the formation of resonance-stabilized benzylic radicals nist.gov.

While specific kinetic data for this compound's HAT reactions are not extensively detailed in the provided snippets, related studies on 1-phenylcyclopentane and 1-phenylcyclohexane indicate that benzylic C-H bonds are highly susceptible to HAT. For example, the reactivity of the 1-position in 1-phenylcyclopentane and 1-phenylcyclohexane towards certain radicals has been evaluated, showing a significant rate constant (k) and activation energy (Ea) compared to other C-H bonds nist.gov.

The selectivity in HAT reactions is often governed by the electronic and steric environment of the C-H bond. Electron-donating groups near the C-H bond can increase its reactivity, while steric hindrance can decrease it. The transition state for HAT involves partial bond breaking, and the degree of bond breaking influences the activation energy nist.gov.

Table 1: Representative HAT Kinetic Parameters for Related Phenylcycloalkanes

| Substrate | Position of H-atom Transfer | log (A/M⁻¹s⁻¹) (Assigned) | Ea (kJ/mol) (Derived) |

| 1-Phenylcyclopentane | 1 (benzylic) | 13.0 | 5.8 |

| 1-Phenylcyclohexane | 1 (benzylic) | 9.9 | 5.0 |

Note: Data derived from studies on hydrogen-atom transfer to alkylperoxy radicals. nist.gov

Deprotonation Pathways of Radical Cations.

The deprotonation pathways of radical cations are critical in understanding the reactivity of cycloalkylarenes under oxidative conditions, particularly in photosensitized electron transfer reactions. For compounds like this compound, the radical cation can undergo deprotonation at the benzylic position, leading to the formation of a benzylic radical sci-hub.se.

Studies on related systems, such as 1-methyl-2-phenylcyclopentane, have elucidated the mechanism of deprotonation of radical cations. In these cases, photoinduced electron transfer leads to the formation of the radical cation. Subsequent deprotonation, often assisted by a non-nucleophilic base, yields a benzylic radical. This radical can then undergo further reactions, such as reduction by the radical anion of the photosensitizer, followed by reprotonation to form the neutral product, potentially leading to configurational isomerization cdnsciencepub.comcdnsciencepub.combac-lac.gc.ca.

The rate and efficiency of deprotonation are highly dependent on the conformation of the radical cation. Specifically, the extent of overlap between the singly occupied molecular orbital (SOMO), which is largely associated with the phenyl ring, and the benzylic carbon-hydrogen bond is crucial cdnsciencepub.comcdnsciencepub.com. Molecular mechanics calculations have been used to determine preferred conformations and assess this orbital overlap. For instance, in the radical cation of cis-1-methyl-2-phenylcyclopentane, the required orbital overlap was found to be 31% effective with the global minimum conformation, whereas it was essentially ineffective for low-lying conformations of the trans isomer cdnsciencepub.comcdnsciencepub.com. This conformational dependence explains observed differences in reactivity, where the cis isomer's radical cation undergoes deprotonation and isomerization, while the trans isomer's radical cation might undergo carbon-carbon bond cleavage bac-lac.gc.ca.

The lifetime of the radical cation is generally short, and rapid competitive deactivation by back electron transfer can occur. Therefore, efficient deprotonation requires favorable orbital overlap in the global minimum conformer cdnsciencepub.com. The thermodynamic acidity of radical cations is significantly higher than their neutral counterparts, meaning that even weak bases, such as the solvent (e.g., acetonitrile), can facilitate deprotonation cdnsciencepub.com.

Rearrangement Reactions (e.g., Favorskii, Sigmatropic) Affecting this compound Structures.

This compound structures can be affected by various rearrangement reactions, including Favorskii and sigmatropic rearrangements, which can lead to changes in ring size or skeletal reorganization.

Favorskii Rearrangement: The Favorskii rearrangement typically involves α-halo cycloalkanones, converting them into ring-contracted carboxylic acids or their derivatives. While this compound itself is not an α-halo cycloalkanone, related seven-membered ring systems can undergo such transformations. For example, the rearrangement of 2-benzylidenecyclohexanone (B74925) oxide to 2-phenylcycloheptane-1,3-dione has been reported, catalyzed by Lewis or Brønsted acids oup.comoup.com. This reaction involves a ring expansion from a six-membered ring to a seven-membered cycloheptane derivative. The mechanism of Favorskii rearrangement often requires a strong base and a nucleophilic reagent, such as an amine, to facilitate the ring contraction rsc.org. The product ratio in these reactions can be sensitive to temperature and steric hindrance, with higher temperatures favoring the Favorskii rearrangement rsc.org.

Sigmatropic Rearrangements: Sigmatropic reactions are pericyclic reactions where a sigma bond migrates within a π-system, accompanied by a rearrangement of the π-system wikipedia.org. These reactions are often intramolecular and can be uncatalyzed, though Lewis acid catalysis or transition metal catalysis is possible wikipedia.org.

For cycloheptane derivatives, sigmatropic shifts are well-known, particularly in systems that can interconvert between cycloheptatriene (B165957) and norcaradiene forms (e.g., walk rearrangements) wikipedia.org. While specific examples directly involving this compound undergoing a sigmatropic rearrangement are less common, 1-phenylcycloheptene has been mentioned in the context of a sigmatropic rearrangement step under certain conditions lookchem.com.

More broadly, photochemical rearrangements of cycloheptene derivatives can occur. For instance, 5H-dibenzo[a,c]cycloheptene derivatives can undergo formal di-π-methane rearrangements, which are a type of photochemical rearrangement cdnsciencepub.com. The Cope rearrangement, a orgsyn.orgorgsyn.org sigmatropic rearrangement, is a well-known example that can lead to seven-membered rings organic-chemistry.orgnih.gov. For example, the stereospecific Cope rearrangement of cis-divinylcyclopropane-1,2-diols has been used to form cycloheptane derivatives organic-chemistry.orgnih.gov.

Rearrangement reactions can also occur through oxidative processes. For example, the acid-catalyzed rearrangement of 6-phenylbicyclo[3.2.0]heptan-6-ol has been shown to proceed via an oxidative process involving the consecutive formation of cycloheptadienes and cycloheptatrienes researchgate.net.

Cycloaddition Reactions (e.g., Diels-Alder) Involving Phenylcycloheptenes.

Cycloaddition reactions are fundamental in constructing cyclic systems and can involve phenylcycloheptenes as either dienes or dienophiles, depending on the specific reaction type and electronic properties.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. While phenylcycloheptene is an alkene, it can participate in cycloaddition reactions, though often requiring specific conditions due to the inherent strain of the cycloheptene ring.

Trans-cycloheptene (TCH) is a highly strained intermediate that can undergo [2+2] cycloaddition reactions, which are generally considered "forbidden" thermally but can be driven by visible light photocatalysis rsc.org. Upon excitation to the triplet state via sensitization from a photocatalyst, the double bond isomerizes to form the transient, highly strained trans-cycloheptene. This trans-cycloheptene can then undergo a strain-relieving thermal, intermolecular [π2s+π2a] cycloaddition with another cis-cycloheptene molecule, leading to cyclobutane (B1203170) rings rsc.org. Studies have explored the dimerization of phenylcycloheptene, where the [2+2] cycloaddition reactions were found to be endergonic, with varying energies for different diastereomers rsc.org.

The synthesis of certain polycyclic structures related to this compound can involve Diels-Alder reactions. For instance, 1-phenylcycloheptene has been used as a precursor in multi-stage syntheses involving catalytic reduction of diketones to form naphthotropone derivatives, which themselves can participate in Diels-Alder reactions beilstein-journals.orgbeilstein-journals.org.

Other Cycloaddition Reactions: Beyond Diels-Alder, cycloheptenes can engage in other types of cycloaddition reactions. For example, [4+3] cycloadditions, which form seven-membered rings, involve the combination of a diene and an allyl cation illinois.edu. While not directly involving phenylcycloheptene, this highlights the potential for seven-membered ring formation through cycloaddition.

Highly strained unsaturated cyclic compounds, including trans-cycloheptene and sila-trans-cycloheptene, are increasingly used in metal-free "click chemistry" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (IEDDA) reactions researchgate.netnih.gov. These reactions are characterized by their rapid kinetics and high specificity, making them suitable for various applications. Trans-cycloheptene (TCH) and sila-trans-cycloheptene (Si-TCH) derivatives can engage in a range of cycloaddition reactions, including those with tetrazines, with Si-TCH derivatives showing very rapid reaction rates nih.gov.

Table 2: Energetics of Phenylcycloheptene [2+2] Cycloaddition Dimerization

| Diastereomer | Energy (kcal/mol) |

| D1 (Major) | +12.6 |

| Range | +8.4 to +28.2 |

Note: Energies for the dimerization of phenylcycloheptene to cyclobutane products. rsc.org

Hydrodecyanation Mechanisms in Related Cycloalkylarene Synthesis.

Hydrodecyanation is a synthetic transformation that involves the reductive removal of a cyano group (-CN) and its replacement with a hydrogen atom. This reaction is particularly relevant in the synthesis of cycloalkylarenes, which include compounds structurally related to this compound.

A notable method for hydrodecyanation involves the use of ionic sodium hydride (NaH) in the presence of lithium iodide (LiI) for α-quaternary benzyl (B1604629) cyanides orgsyn.orgorgsyn.org. This method is complementary to existing procedures and offers a two-step synthesis of cycloalkylarenes from readily available benzyl cyanides. The synthesis typically starts with α-dialkylation of benzyl cyanides with dihaloalkanes, forming cyclic nitriles (e.g., 1-phenylcyclopentane-1-carbonitrile, a precursor to 1-phenylcyclopentane) orgsyn.orgorgsyn.org.

The proposed mechanism for this hydrodecyanation proceeds as follows:

Hydride Attack: The process is initiated by the nucleophilic attack of a hydride from NaH on the nitrile moiety. This forms an iminyl sodium intermediate. orgsyn.orgorgsyn.org

Concerted C-C Bond Cleavage and 1,2-Proton Shift: The iminyl sodium intermediate subsequently undergoes a concerted C-C bond cleavage and a 1,2-proton shift. In the transition state for this C-C bond cleavage, the imine hydrogen atom acquires a partial positive charge (δ+), and the benzylic carbon gains a partial negative charge (δ-). The hydrogen then rearranges to the adjacent benzylic carbon via a 1,2-proton transfer. This results in the formation of the hydrodecyanated product (the cycloalkylarene) and sodium cyanide (NaCN) orgsyn.orgorgsyn.org.

This mechanism highlights an "umpolung" nature, where the nucleophilic hydride from NaH is effectively transformed into an electrophilic proton at a later stage of the reaction orgsyn.org. The rate of the C-C bond cleavage can be influenced by substituents on the aromatic ring; for example, an electron-rich 4-methoxyphenyl (B3050149) group has been observed to slow down the rate of this cleavage orgsyn.orgorgsyn.org. The protocol has been successful for benzylic cyanides but has proven unsuccessful for non-benzylic cyanides orgsyn.orgorgsyn.org.

Table 3: Yields of Cycloalkylarenes via Hydrodecyanation

| Precursor Nitrile Type | Example Product (Related) | Yield (%) | Conditions |

| α-Quaternary Benzyl Cyanide (e.g., 1-phenylcyclopentane-1-carbonitrile) | Cyclopentylbenzene | 82 | NaH, LiI, THF, reflux (65 °C, 24h) orgsyn.org |

| 4-Methoxy-α-quaternary Benzyl Cyanide (e.g., precursor to 4-cyclohexylanisole) | 4-Cyclohexylanisole | 89 | NaH, LiI, THF, 85 °C, sealed conditions, 26h orgsyn.orgorgsyn.org |

Computational and Theoretical Investigations of Phenylcycloheptane

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations provide a robust framework for understanding the fundamental properties of phenylcycloheptane. These methods, rooted in quantum mechanics, allow for the prediction of molecular geometries, energy landscapes, and electronic distributions, which are crucial for deciphering chemical reactivity and stability.

Basis Set Optimization and Computational Efficiency Considerations

The choice and optimization of basis sets are paramount for the accuracy and efficiency of quantum chemical calculations, including those performed on this compound. A basis set is a collection of mathematical functions used to represent the electronic wave function within methods like Hartree-Fock or DFT, transforming complex partial differential equations into manageable algebraic ones.

The selection of a basis set involves a crucial trade-off between computational cost and desired accuracy. Larger basis sets, which include more functions (e.g., polarization and diffuse functions), generally lead to more accurate results by providing a more flexible description of the electron density, but they also significantly increase computational expense. Conversely, smaller basis sets offer computational efficiency but may compromise accuracy.

Basis set optimization involves systematically refining the parameters of these functions to achieve the best possible balance of speed and accuracy for a given computational method and type of molecule. For this compound, this might involve selecting a split-valence basis set with polarization functions on heavy atoms (e.g., 6-31G(d,p)) for initial optimizations and frequency calculations, and then employing a larger, more comprehensive basis set for more accurate energy calculations or specific property analyses. americanelements.com The development of new, optimized basis sets continues to be an active area of research, aiming to enable accurate quantum chemical computations for increasingly larger systems.

Advanced Spectroscopic Characterization Techniques in Phenylcycloheptane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (1H) and carbon-13 (13C).

High-resolution 1H and 13C NMR spectroscopy provides critical information regarding the chemical environment of protons and carbons within the phenylcycloheptane molecule. Chemical shifts (δ, reported in parts per million, ppm) indicate the electronic shielding or deshielding of nuclei, while coupling constants (J, reported in Hertz, Hz) reveal scalar coupling interactions between nuclei through bonds, providing insights into connectivity and stereochemistry. Standard internal references like tetramethylsilane (B1202638) (TMS, 0.0 ppm) are used, and common solvents include deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6) mdpi.comnih.gov.

For this compound, the 1H NMR spectrum would typically show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the cycloheptane (B1346806) ring. Aromatic protons generally resonate in the δ 6.5-8.5 ppm range, exhibiting characteristic splitting patterns (e.g., multiplets) due to coupling with adjacent aromatic protons mdpi.comnih.gov. The cycloheptane protons, being aliphatic, would appear in the δ 0.5-2.5 ppm range, with complex multiplets due to the diverse environments and numerous coupling pathways within the flexible seven-membered ring mdpi.comnih.gov.

Similarly, the 13C NMR spectrum would display signals for the aromatic carbons (typically δ 120-150 ppm) and the aliphatic carbons (typically δ 10-50 ppm) vulcanchem.commsu.edu. The carbon directly attached to the phenyl group (quaternary carbon in the cycloheptane ring) would be deshielded and appear at a distinct chemical shift. The various methylene (B1212753) carbons within the cycloheptane ring would also exhibit different chemical shifts depending on their proximity to the phenyl group and their conformational environment.

While specific high-resolution 1H and 13C NMR chemical shift and coupling constant data for unsubstituted this compound (C13H18) were not found in the provided search results, the general principles of NMR apply. Studies on related compounds, such as 1-phenylcyclopentane derivatives, demonstrate the utility of these techniques in assigning specific proton and carbon resonances and confirming structural features vulcanchem.comnih.gov.

An example of expected chemical shift ranges for common carbon environments is provided below:

| Carbon Environment | Chemical Shift (ppm) |

| Aromatic C | 125 - 150 |

| Aliphatic CH3 | 10 - 15 |

| Aliphatic CH2 | 16 - 25 |

| Aliphatic CH | 25 - 35 |

| C=O (Ketones) | 205 - 220 |

| C=O (Aldehydes) | 190 - 200 |

| C=O (Acids/Esters) | 170 - 185 |

Cycloheptane and its derivatives are known for their conformational flexibility, existing in various interconverting conformations such as boat, chair, and twist-boat forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes, particularly when the interconversion rates are within the NMR timescale (typically 10-1 to 10-6 seconds) wavefun.com. By varying the temperature, DNMR can reveal the coalescence of distinct signals at higher temperatures (fast exchange) and their separation into individual signals at lower temperatures (slow exchange), allowing for the determination of activation barriers for conformational interconversion wavefun.comcdnsciencepub.com.

Although no specific DNMR studies on this compound were identified in the search results, the presence of a flexible seven-membered ring suggests that such studies could provide valuable insights into its preferred conformations and the energy barriers associated with their interconversion. Conformational analysis has been a significant area of research for phenyl-substituted cycloalkanes, with molecular mechanics calculations often complementing experimental observations to understand preferred geometries and orbital overlaps cdnsciencepub.comcdnsciencepub.com.

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict NMR parameters, such as chemical shifts, which can then be compared with experimental data to aid in structural elucidation and confirm assignments semanticscholar.orgresearchgate.netnih.govals-journal.comacs.orgresearchgate.net. The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted approach for accurately calculating magnetic shielding tensors, which are then converted into chemical shifts nih.govsemanticscholar.orgresearchgate.netnih.govals-journal.comacs.orgresearchgate.netresearchgate.netspectrabase.com.

These computational predictions are often performed at various levels of theory, such as B3LYP/6-311+G(2d,p), and can account for solvent effects using continuum models like PCM (Polarizable Continuum Model) nih.govsemanticscholar.orgresearchgate.netnih.govals-journal.comacs.orgresearchgate.net. The comparison between calculated and experimental NMR data is crucial for validating theoretical models and resolving ambiguities in complex spectra. For this compound, computational prediction of NMR parameters could be invaluable, especially in the absence of comprehensive experimental data, to understand the influence of the phenyl group on the cycloheptane ring's electronic environment and vice versa.

Dynamic NMR (DNMR) for Conformational Exchange Processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, characteristic absorption bands would be expected from both the phenyl and cycloheptane moieties. Aromatic C-H stretching vibrations typically appear in the region above 3000 cm-1, while aliphatic C-H stretching vibrations (from the cycloheptane ring) are usually observed between 2850-3000 cm-1 chemspider.comnist.govsemanticscholar.orgwavefun.com. The C=C stretching vibrations of the aromatic ring would typically be seen around 1450-1600 cm-1 chemspider.com. The cycloheptane ring, being a saturated hydrocarbon, would also exhibit various C-H bending and C-C stretching and bending modes throughout the fingerprint region (below 1500 cm-1) chemspider.comnist.gov.

While specific IR or Raman spectra for this compound (C13H18) were not found, studies on related compounds like phenylcyclopentane nih.govwiley-vch.deiucr.org and cyclohexylbenzene (B7769038) nist.gov provide examples of characteristic IR bands for phenyl and cycloalkyl groups. DFT calculations are commonly used to predict vibrational wavenumbers and intensities, aiding in the assignment of experimental spectra researchgate.netnih.govacs.orgchemspider.comnist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving the promotion of electrons from lower-energy molecular orbitals (e.g., π or n orbitals) to higher-energy unoccupied orbitals (e.g., π* orbitals) msu.edu. For compounds containing aromatic rings, UV-Vis spectroscopy is particularly useful for identifying the presence of the chromophore and studying its electronic properties.

The phenyl group in this compound acts as a chromophore. Benzene (B151609) itself exhibits strong absorption bands in the UV region, notably around 180 nm (ε > 65,000), 200 nm (ε = 8,000), and a weaker set of bands at 254 nm (ε = 240), often referred to as the "benzenoid bands" msu.edunist.gov. The attachment of an alkyl group, such as a cycloheptane ring, to the benzene ring can cause slight shifts in these absorption maxima due to hyperconjugation or inductive effects, typically leading to a bathochromic (red) shift nist.gov.

While direct UV-Vis absorption data for this compound (C13H18) was not found, the presence of the phenyl moiety suggests that it would exhibit characteristic UV absorption in the 200-300 nm range. Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to simulate UV-Vis spectra and identify the electronic transitions (e.g., n→π* and π→π*) responsible for observed absorption bands semanticscholar.orgresearchgate.netnih.govals-journal.comresearchgate.netwavefun.combeilstein-journals.org. These computational approaches can also account for solvent effects using models like the Polarizable Continuum Model (PCM) semanticscholar.orgresearchgate.netresearchgate.net.

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structural fragments, which can be crucial for structural elucidation and purity assessment. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) vulcanchem.combeilstein-journals.org.

For this compound (C13H18), the molecular ion peak (M+) would be expected at m/z 174, corresponding to its molecular weight. Fragmentation patterns in the mass spectrum can provide further structural details. Alkylbenzenes typically undergo characteristic fragmentation, including the formation of the stable tropylium (B1234903) ion (m/z 91), which is a common fragment observed in the mass spectra of many aromatic compounds with an alkyl side chain nist.gov. Other fragmentation pathways might involve the loss of various hydrocarbon fragments from the cycloheptane ring. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which are essential for determining the elemental composition and distinguishing between compounds with similar nominal masses vulcanchem.comwiley-vch.debeilstein-journals.org.

While specific mass spectrometry data for unsubstituted this compound (C13H18) was not found in the search results, general examples of MS data for related phenyl-substituted cyclic compounds and derivatives illustrate the utility of this technique vulcanchem.comnih.govnist.govwiley-vch.debeilstein-journals.orgnist.gov.

X-ray Diffraction Analysis for Solid-State Molecular Structures

Research efforts often focus on derivatives or related compounds when the parent compound itself does not readily form suitable crystals for single-crystal X-ray diffraction, or its crystallographic data has not been widely published or indexed in public databases. For instance, several studies have reported detailed X-ray diffraction analyses for derivatives such as 1-phenylcyclopentane-1-carboxylic acid iucr.orgiucr.orgresearchgate.netresearchgate.netiucr.org. These studies provide valuable information on the solid-state characteristics of related phenyl-substituted cyclic compounds, including details on hydrogen bonding networks and supramolecular assemblies iucr.orgiucr.orgresearchgate.netresearchgate.netiucr.org. However, such data pertains to compounds with different chemical formulas and structural features (e.g., a five-membered ring instead of a seven-membered ring, and the presence of a carboxylic acid group), and thus cannot be directly attributed to this compound (C₁₃H₁₈).

While some literature mentions this compound in the context of spectroscopic characterization like NMR uni-regensburg.deuni-regensburg.de or as a product in synthetic methodologies uni-regensburg.deuni-regensburg.de, explicit experimental X-ray diffraction data for its crystalline form was not identified. The absence of readily accessible crystallographic data for a specific compound can be due to various factors, including challenges in growing suitable single crystals, or the data being published in less indexed sources.

Structural Analysis and Stereochemical Considerations

Conformational Preferences and Dynamics of the Seven-Membered Ring in Phenylcycloheptane.

The cycloheptane (B1346806) ring, a medium-sized ring, is known for its conformational flexibility, existing in various interconverting forms such as the twist-chair (TC), chair (C), and boat (B) conformations researchgate.netresearchgate.net. Unlike the more rigid cyclohexane (B81311), which predominantly adopts a stable chair conformation, cycloheptane and its derivatives exhibit a more complex conformational landscape with lower energy barriers between conformers researchgate.netdavuniversity.orgbyjus.commasterorganicchemistry.com. The preferred conformers for cycloheptane itself are generally the twist-chair forms researchgate.netslideshare.net.

When a phenyl group is introduced to the cycloheptane ring, as in this compound, the conformational preferences are significantly influenced by steric interactions between the phenyl group and the hydrogen atoms or other substituents on the cycloheptane ring. While general principles suggest that larger substituents prefer equatorial positions to minimize steric strain, the presence of a phenyl group can introduce exceptions, particularly in geminally substituted systems rsc.org. For instance, in 1-methyl-1-phenylcyclohexane, an axial phenyl group might be preferred over an equatorial one due to perturbed rotation of the equatorial phenyl group by the geminal methyl group rsc.orgspcmc.ac.in. This highlights the nuanced interplay of steric hindrance and conformational dynamics in phenyl-substituted cyclic systems.

The interconversion between different conformations in seven-membered rings, often referred to as ring inversion or pseudorotation, can have energy barriers that allow for dynamic processes observable by techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy nih.govconicet.gov.ar. For seven-membered heterocycles, ring inversion can lead to the observation of conformational diastereoisomers nih.gov. The energy difference between conformations can be influenced by the size of substituents, with larger substituents leading to increased energy differences and stereoselectivity between axial and equatorial positions rsc.org.

Enantiomerism and Diastereomerism in Substituted Phenylcycloheptanes.

Enantiomerism and diastereomerism arise in substituted phenylcycloheptanes when chiral centers or elements of chirality are present within the molecule. A chiral center typically refers to a carbon atom bonded to four different groups. In phenylcycloheptanes, the introduction of substituents on the cycloheptane ring, particularly at positions that create a chiral carbon, can lead to the formation of enantiomers or diastereomers.

For example, a this compound with two different substituents on the same carbon, or different substituents on two different carbons within the ring, could generate chiral centers. If a molecule possesses one chiral center, it will exist as a pair of enantiomers (non-superimposable mirror images). If it possesses multiple chiral centers, it can exist as diastereomers (stereoisomers that are not mirror images of each other) in addition to enantiomers. The non-planar nature and conformational flexibility of the seven-membered ring can further complicate the stereochemical analysis, as different conformers might exhibit distinct stereochemical relationships.

Strategies for Enantioselective and Diastereoselective Synthesis.

The synthesis of specific enantiomers or diastereomers of substituted phenylcycloheptanes often employs strategies aimed at controlling the stereochemical outcome of reactions. These strategies typically involve:

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes with chiral ligands) to direct the formation of one enantiomer over the other in a reaction. This is a powerful method for achieving high enantioselectivity.

Chiral Auxiliaries: Incorporating a chiral group (auxiliary) into the reactant molecule. This auxiliary influences the stereochemical course of the reaction, and after the desired stereocenter is formed, the auxiliary can be removed.

Chiral Pool Synthesis: Starting from naturally occurring enantiomerically pure compounds (the "chiral pool") and transforming them into the desired this compound derivatives while retaining or transferring the existing chirality.

Kinetic Resolution: Separating enantiomers based on their differential reaction rates with a chiral reagent or catalyst.

Diastereoselective Reactions: Designing reactions where the presence of existing chiral centers in a starting material influences the stereochemical outcome of a new bond formation, leading to a preferential formation of one diastereomer. This can involve controlling facial selectivity in additions or directing substitutions.

For example, the synthesis of 2-phenylcycloheptane-1,3-dione has been reported, and subsequent reactions, such as azidation, can lead to complex stereochemical outcomes, highlighting the need for careful control in synthetic design researchgate.net.

Chiral Induction and Control in this compound Derivatives.

Chiral induction and control in this compound derivatives refer to the ability to influence the formation of a specific stereoisomer during a chemical reaction. This is often achieved through the use of chiral reagents, catalysts, or through the inherent chirality of the starting materials.

Chiral Catalysts: These catalysts, often metal complexes with chiral ligands, create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer. The catalyst's structure dictates the stereochemical pathway.

Chiral Ligands: In many catalytic systems, the chirality is introduced via the ligands bound to a metal center. These ligands can sterically or electronically influence the approach of reactants, leading to stereoselective transformations.

Substrate Control: The existing stereochemistry within a this compound derivative can direct the stereochemical outcome of a subsequent reaction. This is a form of diastereocontrol, where the conformation of the substrate influences the attack of reagents. For instance, the orientation of a phenyl group can sterically hinder or favor attack from a particular face of the molecule.

Solvent Effects: The choice of solvent can sometimes influence chiral induction by affecting the conformation of reactants or transition states, or by modulating interactions between chiral reagents and substrates.

The success of chiral induction and control relies on a detailed understanding of the reaction mechanism, the transition state geometries, and the non-covalent interactions that govern stereoselectivity.

Stereochemical Outcomes of this compound Reactions.

The stereochemical outcomes of reactions involving this compound derivatives are highly dependent on the reaction type, the presence and nature of substituents, and the reaction conditions.

Addition Reactions: For example, additions to double bonds within a substituted phenylcycloheptene ring can be diastereoselective, with the incoming groups adding from a less hindered face. The existing phenyl group can play a significant role in directing this facial selectivity.

Substitution Reactions: Nucleophilic or electrophilic substitutions on chiral this compound derivatives can proceed with retention, inversion, or racemization of configuration, depending on the mechanism (e.g., SN1, SN2). Stereoelectronic effects, where the orientation of orbitals influences reactivity, can be particularly important in cyclic systems.

Rearrangement Reactions: Some reactions might involve rearrangements that lead to changes in the ring structure or the position of the phenyl group, potentially altering the stereochemistry. The conformational flexibility of the seven-membered ring can facilitate such rearrangements.

Conformational Effects on Reactivity: The preferred conformation of a this compound derivative can significantly impact its reactivity and the stereochemical outcome of a reaction. For instance, the extent of orbital overlap between a reactive center and a nearby phenyl ring, which is conformationally dependent, can control reaction pathways and product distributions cdnsciencepub.comcdnsciencepub.com.

Detailed research findings, often supported by computational studies and spectroscopic analysis (e.g., NMR, X-ray crystallography), are crucial for elucidating the stereochemical outcomes of these reactions researchgate.net.

Influence of Aromatic and Alkyl Substituents on this compound Stereochemistry.

Both aromatic (phenyl ring substituents) and alkyl substituents on the cycloheptane ring can profoundly influence the stereochemistry of this compound derivatives.

Steric Effects: Larger substituents, whether on the phenyl ring or the cycloheptane ring, introduce steric hindrance. This can affect:

Conformational Preferences: Bulky groups will generally prefer positions that minimize unfavorable steric interactions (e.g., pseudo-equatorial positions in the cycloheptane ring). This can shift the conformational equilibrium towards specific low-energy conformers rsc.orgmasterorganicchemistry.comlibretexts.org.

Diastereoselectivity: Steric bulk can direct the approach of reagents in reactions, leading to preferential formation of one diastereomer over others. For example, a bulky phenyl group can block one face of a double bond, forcing an addition reaction to occur from the opposite face.

Ring Dynamics: Very bulky substituents can increase the energy barriers for ring inversion or pseudorotation, effectively "locking" the ring into a particular conformation at lower temperatures slideshare.net.

Anomeric and Gauche Effects: In some substituted cyclic systems, specific electronic interactions like the anomeric effect (in heterocycles) or gauche effects can influence conformational preferences and the orientation of substituents, potentially overriding simple steric considerations. While less pronounced in simple hydrocarbons, these effects can become significant in more complex derivatives.

Derivatization and Functionalization Strategies

Functionalization of the Cycloheptane (B1346806) Ring

Functionalization of the cycloheptane ring in phenylcycloheptane aims to introduce new chemical functionalities, often with a focus on achieving specific regioselectivity and stereoselectivity. While cycloheptane rings can be challenging to functionalize due to their conformational flexibility, strategies involving organometallic chemistry and specific reaction conditions have shown promise. acs.org

Regioselective C-H Bond Functionalization

Regioselective C-H bond functionalization is a highly desirable strategy for directly introducing functional groups into specific positions of the cycloheptane ring without requiring pre-functionalization. This approach is particularly challenging for saturated hydrocarbons like cycloheptane due to the inherent inertness and similarity of C-H bonds. However, advancements in metal-catalyzed C-H activation, particularly through carbene transfer reactions, have emerged as promising methods. mdpi.comacs.org

While direct examples for this compound are limited in the provided search results, general principles of regioselective C-H functionalization in cycloalkanes and arenes can be applied. For instance, metal-catalyzed insertion reactions of carbene fragments have been explored for introducing new functional groups onto hydrocarbon skeletons. mdpi.com The nature of the diazo compound used as a carbene precursor can be crucial in controlling regioselectivity, with donor-acceptor carbenes often directing reactions to secondary sites. acs.org

For arenes, photocatalysis has emerged as a powerful tool for regioselective C-H functionalization, enabling ortho-, meta-, and para-selectivity. rsc.org While this compound contains both aliphatic and aromatic C-H bonds, the application of such methods to the cycloheptane ring would likely involve different considerations due to its saturated nature.

Halogenation and Other Electrophilic Substitutions

Halogenation of cycloheptane derivatives is a common method for introducing reactive sites for further transformations. Electrophilic substitution reactions are generally employed for this purpose. For instance, various halogenated cycloheptane derivatives exist, such as bromocycloheptane (B146454) (PubChem CID: 16992), chlorocycloheptane (B1583793) (PubChem CID: 75562), and iodocycloheptane (B12917931) (PubChem CID: 11651489). nih.govnih.govnih.gov

While the direct halogenation of this compound on the cycloheptane ring is not explicitly detailed in the provided search results, these reactions typically proceed via radical mechanisms for saturated hydrocarbons or electrophilic addition if unsaturation is present. For example, 1-bromocyclohept-1-ene (B92505) (PubChem CID: 565318) and 1-chlorocycloheptene (B75924) (PubChem CID: 565389) are known compounds, indicating that halogenation can occur on unsaturated cycloheptane systems. nih.govnih.gov

Other electrophilic substitutions on the cycloheptane ring could involve reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation if the ring is activated or if specific catalysts are employed. However, the inherent stability of C-H bonds in saturated systems often necessitates harsh conditions or highly reactive electrophiles.

Introduction of Heteroatoms into the this compound Skeleton

Introducing heteroatoms (e.g., O, N, S) into the this compound skeleton can dramatically alter its chemical and physical properties, including reactivity, polarity, and potential biological activity. This can be achieved through various synthetic strategies:

Oxidation : Introduction of oxygen atoms can lead to alcohols, ketones, or ethers. For example, 2-phenylcycloheptan-1-one (PubChem CID: 85792) and 3-phenylcycloheptan-1-ol (B2410945) (PubChem CID: 64513241) represent oxidized forms of this compound. nih.govnih.gov

Nitrogen Insertion : Nitrogen-containing heterocycles are prevalent in natural products and pharmaceuticals. Strategies for constructing N-heterocycles often involve oxidative coupling or cyclization reactions. whiterose.ac.uk While direct insertion into the this compound skeleton is complex, synthetic routes might involve ring expansion or rearrangement of pre-existing nitrogen-containing precursors, or the formation of fused heterocyclic systems.

Sulfur Insertion : Sulfur can be introduced to form thioethers, sulfones, or other sulfur-containing functionalities. For example, the reactivity of C-nucleophiles towards electrophilic sulfur has been studied, indicating pathways for sulfur incorporation. rsc.org Cycloheptyl phenyl sulfide (B99878) would be an example of a sulfur-containing derivative, though cyclohexyl phenyl sulfide (PubChem CID: 573466) is a more commonly referenced analogous compound. nih.gov

The synthesis of highly functionalized carbocycles with simultaneous introduction of heteroatoms is a significant area of research, often involving double nucleophilic addition reactions or organometallic reagents. kyoto-u.ac.jp

Selective Chemical Transformations of this compound Derivatives

Selective chemical transformations are crucial for building molecular complexity from this compound derivatives. These transformations often exploit the differential reactivity of various functional groups or positions within the molecule.

Reactivity with Electrophilic Sulfur and Other Heteroatom Reagents

The reactivity of this compound derivatives with electrophilic sulfur and other heteroatom reagents can lead to the formation of new carbon-heteroatom bonds, enabling the synthesis of diverse structures. Electrophilic sulfur reagents, such as sulfenyl halides (e.g., PhSCl) or sulfenic acids, can react with electron-rich centers or carbanionic species. For instance, the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid has been studied, demonstrating the potential for sulfur incorporation. rsc.org

The introduction of sulfur can lead to the formation of thioethers, which can then be further oxidized to sulfoxides and sulfones, expanding the functional group diversity. Other heteroatom reagents, such as those containing nitrogen or oxygen, can participate in various reactions like alkylation, acylation, or condensation, depending on the specific derivative and reaction conditions.

For example, if a this compound derivative contains an activated C-H bond (e.g., alpha to a carbonyl group or an aromatic ring), it could potentially react with electrophilic sulfur or other heteroatom reagents. The regioselectivity of such reactions would be influenced by steric hindrance, electronic effects, and the nature of the catalyst or reagent employed.

Vicinal C-H Bond Diamination and Other Multipotent Functionalizations

The selective conversion of unactivated carbon-hydrogen (C-H) bonds to carbon-nitrogen (C-N) bonds, especially at vicinal positions, represents a highly valued transformation in organic synthesis nih.govnih.gov. Traditional methods often face challenges as the initial derivatization can diminish the reactivity of surrounding C-H bonds, limiting multipotent functionalizations nih.govnih.gov.

Recent advancements have introduced an electrophotocatalytic strategy for the vicinal C-H diamination of alkylated arenes, a class of compounds that includes this compound nih.govnih.gov. This innovative approach utilizes a trisaminocyclopropenium (TAC) ion (PubChem CID: 429231) as a catalyst, with acetonitrile (B52724) serving as both the solvent and the nitrogen source nih.govnih.gov. The reaction proceeds through a synergistic combination of electrochemical oxidation and visible light irradiation nih.gov.

The mechanism involves the anodic oxidation of the TAC ion to generate a stable radical dication nih.govnih.gov. Subsequent irradiation of this radical dication with visible light (wavelength of maximum absorption 450 to 550 nanometers) produces a highly oxidizing photoexcited intermediate nih.govnih.gov. This potent oxidant facilitates the conversion of benzylic C-H bonds into N-acyl-4,5-dihydroimidazole adducts nih.gov. Depending on the specific electrolyte used, the reaction can yield either 3,4-dihydroimidazole or 2-oxazoline products nih.govnih.gov. The electrochemical process is balanced by the cathodic reduction of protons to molecular hydrogen, providing an effectively traceless redox byproduct nih.gov.

This electrophotocatalytic method is particularly significant as it enables the regioselective amination of two C-H bonds using mild conditions, visible light, and a common solvent, circumventing the need for potentially explosive nitrene precursors nih.gov. While specific data for this compound as a direct substrate in this diamination reaction is not explicitly detailed in the provided snippets, the methodology has been successfully applied to a variety of benzylic hydrocarbons and cyclic substrates, including the formation of seven-membered ring products nih.gov. This indicates the potential applicability of this strategy to this compound for achieving vicinal C-H diamination.

| Reaction Component | Role | Key Characteristics |

|---|---|---|

| This compound (Substrate) | Alkylated Arene | Undergoes C-H bond functionalization |

| Trisaminocyclopropenium (TAC) ion (CID: 429231) | Electrophotocatalyst | Undergoes anodic oxidation; photoexcited intermediate is a potent oxidant nih.govnih.gov |

| Acetonitrile | Solvent and Nitrogen Source | Provides nitrogen for amination nih.govnih.gov |

| Electrochemical Potential | Energy Source | Mild potential (e.g., 2.4 V cell potential) nih.gov |

| Visible Light Irradiation | Energy Source | Excites radical dication intermediate nih.govnih.gov |

| Electrolyte (e.g., Et4NBF4, TBAPF6) | Reaction Medium Component | Influences product outcome (dihydroimidazoles or 2-oxazolines) nih.gov |

| Products | 1,2-Diamine Derivatives | Typically N-acyl-4,5-dihydroimidazole adducts or 2-oxazolines nih.govnih.gov |

Strategies for Expanding this compound Compound Libraries for Research

Expanding compound libraries based on this compound is crucial for comprehensive research, particularly in medicinal chemistry and materials science. Several strategies leverage both direct functionalization and the synthesis of structurally related precursors.

One primary strategy involves the direct derivatization of the this compound scaffold through C-H functionalization. This approach enables the introduction of diverse functional groups at specific positions. For instance, 2-phenylcycloheptane-1,3-dione, a related seven-membered ring system, has been successfully subjected to azidation reactions. These reactions highlight the potential for incorporating nitrogen-containing functionalities, which are often critical in biologically active molecules. The ability to perform such derivatization reactions in a regioselective manner is key to generating targeted compound libraries.

Another significant avenue for library expansion is the modification of existing this compound derivatives. For example, 1-phenylcycloheptane-1-carboxylic acid (PubChem CID: 28937723) is a known compound that can serve as a versatile building block. Its carboxylic acid moiety allows for a wide range of transformations, including esterification, amidation, and reduction, leading to a diverse set of derivatives. The commercial availability of such compounds, often with options for custom synthesis to meet specific purity and quantity requirements, further facilitates library expansion efforts. More complex derivatives, such as (R)-1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-3-((1-phenylcycloheptane-1-carbonyl)oxy)quinuclidin-1-ium bromide (PubChem CID: 44477424), exemplify the intricate modifications possible, often involving multiple functional groups and stereocenters.

Advanced synthetic methodologies also play a pivotal role. The development of stereospecific cross-coupling reactions, as demonstrated with optically active alkylboron nucleophiles, offers a powerful means for constructing libraries of nonracemic, optically active compounds. While this principle is broadly applicable, its extension to this compound derivatives could yield novel chiral molecules with distinct properties. Furthermore, modular synthetic platforms, such as those involving ring expansion strategies for synthesizing 2-arylcycloalkane-1,3-diones, provide flexible routes to access various cyclic systems, including those related to this compound. These modular approaches can be adapted to introduce different aryl groups or modify the cycloalkane ring size, thereby systematically expanding the chemical space around the this compound core.

| Strategy | Description | Example/Relevance to this compound |

|---|---|---|

| Direct C-H Functionalization | Introduction of new functional groups directly onto the C-H bonds of the this compound scaffold. | Vicinal C-H diamination of alkylated arenes (e.g., this compound) using electrophotocatalysis nih.govnih.gov. Azidation of 2-phenylcycloheptane-1,3-dione. |

| Modification of Existing Derivatives | Chemical transformations of pre-existing functional groups on this compound derivatives. | Derivatization of 1-phenylcycloheptane-1-carboxylic acid (CID: 28937723) via its carboxylic acid group. Synthesis of complex this compound-containing molecules (e.g., CID: 44477424). |

| Advanced Coupling Reactions | Utilizing stereospecific or selective coupling reactions to build complex structures. | Application of principles from stereospecific cross-coupling reactions for optically active drug libraries. |

| Modular Synthesis / Ring Expansion | Building the this compound core or its derivatives from simpler precursors using versatile synthetic routes. | Synthesis of 2-phenylcycloheptane-1,3-dione via ring expansion or arylation of cyclohexanediones. |

Ring Dynamics: Expansion and Contraction Studies

Ring Expansion Methodologies Leading to Phenylcycloheptane and its Derivatives.

Ring expansion reactions are pivotal for synthesizing medium-sized rings, which can be challenging to form directly. These methodologies typically involve the insertion of a carbon atom (or a group containing a carbon atom) into an existing smaller ring system.

Carbocyclic ring enlargement often proceeds through rearrangements that involve the migration of a carbon-carbon bond. Key mechanisms include the Wagner-Meerwein rearrangement and the Tiffeneau-Demjanov rearrangement, which are types of pinacol-type rearrangements wikipedia.org.

Wagner-Meerwein Rearrangement: This cationic rearrangement involves the migration of an endocyclic bond to a carbocation, often initiated by the loss of a leaving group from a carbon adjacent to the ring. The driving force is the formation of a more stable carbocation or the relief of ring strain wikipedia.org. For instance, a system with an exocyclic leaving group on a carbon adjacent to the ring and an electron-donating group on the ring can initiate the migration of an endocyclic bond wikipedia.org.

Tiffeneau-Demjanov Rearrangement: This is a specific type of semi-pinacol rearrangement applied to cyclic amino alcohols or ketones. It involves the diazotization of an aminocycloalkane, followed by the loss of nitrogen (N₂) from the diazo cation, generating a carbocation. This carbocation then undergoes a 1,2-shift (ring expansion) to form a larger ring ketone wikipedia.org. For example, the reaction of cyclohexanone (B45756) with diazomethane (B1218177) can lead to cycloheptanone (B156872) via ring expansion wikipedia.org. Diazomethane (CH₂N₂), a highly reactive and explosive yellow gas, is commonly used in solution for methylation reactions and can induce ring expansion wikipedia.orgnih.gov. A safer alternative, trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂), commercially available as solutions in hexanes, is also employed as a methylating agent and can facilitate similar transformations fishersci.nofishersci.atwikipedia.orgtcichemicals.comcenmed.com.

The scope of these rearrangements is broad, allowing for the expansion of various ring sizes. The success of the expansion depends on factors such as the stability of the intermediate carbocation and the relative strain of the starting and product rings.

While direct examples of this compound synthesis via these specific ring expansions are not detailed in the provided snippets, the principles apply to the synthesis of its analogues. For instance, a phenyl-substituted cyclohexanone (e.g., 2-phenylcyclohexanone) could potentially undergo a Tiffeneau-Demjanov type rearrangement to yield a phenylcycloheptanone derivative, which could then be reduced to this compound.

Consider the hypothetical ring expansion of a phenyl-substituted cyclohexanone to a phenylcycloheptanone:

| Starting Material (Hypothetical) | Reagent/Conditions (Typical) | Product (Hypothetical) |

| Phenylcyclohexanone | Diazomethane, Acid Catalyst | Phenylcycloheptanone |

This type of transformation exemplifies how ring expansion can be utilized to access larger cyclic systems, including those that would serve as precursors or analogues to this compound.

Mechanisms and Scope of Carbocyclic Ring Enlargement.

Ring Contraction Phenomena Observed in this compound Systems.

Ring contraction reactions involve the decrease in the size of a cyclic system, often accompanied by the formation of new functional groups or skeletal rearrangements. These phenomena are observed in various carbocyclic systems, including those related to cycloheptane (B1346806).

Ring contraction reactions typically proceed through several distinct mechanistic pathways, including anionic, carbenoid, and cationic rearrangements harvard.edu.

Favorskii Rearrangement: This anionic rearrangement primarily involves α-halo ketones. In the case of cyclic α-halo ketones, it leads to ring contraction. The mechanism is thought to involve the formation of an enolate, which then cyclizes to a highly strained cyclopropanone (B1606653) intermediate. Nucleophilic attack on this intermediate, followed by elimination, results in a smaller ring carboxylic acid derivative harvard.educhemistrysteps.comwikipedia.org. For example, a cyclic α-halo ketone with a seven-membered ring could contract to a six-membered ring carboxylic acid.

Wolff Rearrangement: This carbenoid ring contraction involves α-diazoketones. Upon photolysis, thermolysis, or treatment with a metal catalyst (e.g., silver(I) oxide), α-diazoketones release nitrogen (N₂), forming a highly reactive carbene or ketene (B1206846) intermediate. In cyclic α-diazoketones, this leads to ring contraction, often yielding an ester in the presence of alcohols wikipedia.orgharvard.edu.